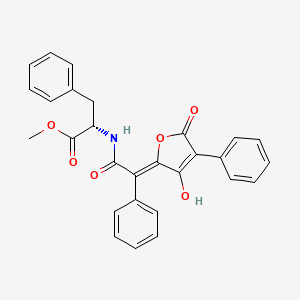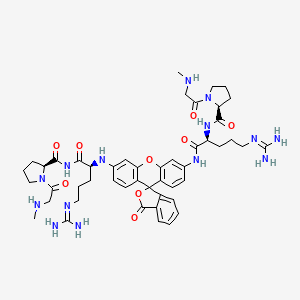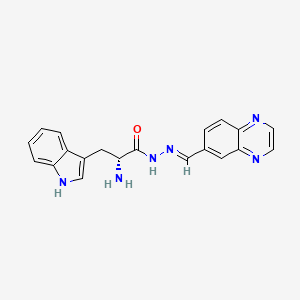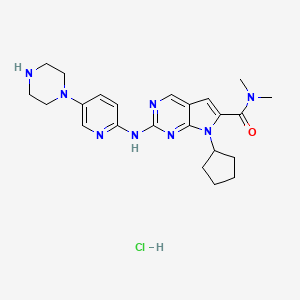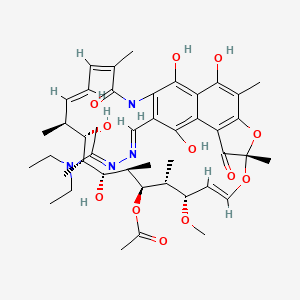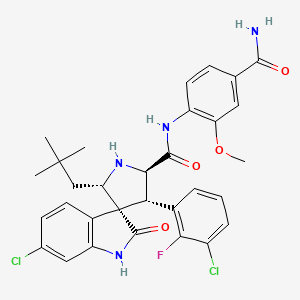
RO8994
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RO8994 is a highly potent and selective small-molecule inhibitor of the protein-protein interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant promise in cancer therapy due to its ability to reactivate p53, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells .
科学研究应用
RO8994 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the interactions between MDM2 and p53, providing insights into the design of new inhibitors.
Biology: The compound is employed in cellular assays to investigate the role of p53 in cell cycle regulation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for various cancers, including osteosarcoma and colorectal cancer. .
作用机制
RO8994 exerts its effects by binding to MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which in turn upregulates the expression of p53 target genes involved in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the p53 signaling pathway, which plays a crucial role in maintaining genomic stability and preventing tumor development .
生化分析
Biochemical Properties
RO8994 plays a significant role in biochemical reactions by inhibiting the interaction between MDM2 and p53 . This interaction is crucial in the regulation of the p53 pathway, which is often dysregulated in cancer .
Cellular Effects
This compound has been shown to inhibit the proliferation of various cancer cell lines, including SJSA-1, RKO, and HCT116 cells . It also increases apoptosis in these cells, indicating its potential to influence cell function significantly .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MDM2, thereby preventing MDM2 from interacting with p53 . This inhibition allows p53 to activate its downstream targets, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown remarkable tumor growth inhibition over time
Metabolic Pathways
Given its role as an MDM2 inhibitor, it likely interacts with enzymes and cofactors involved in the p53 pathway .
Subcellular Localization
Given its role as an MDM2 inhibitor, it likely localizes to the nucleus where MDM2 and p53 interact .
准备方法
The synthesis of RO8994 involves multiple steps, starting with the preparation of spiroindolinone intermediates. The key synthetic route includes the formation of a spirooxindole core, which is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with catalysts and reagents like palladium on carbon and sodium hydride .
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, followed by purification steps such as crystallization and chromatography to isolate the final product .
化学反应分析
RO8994 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehalogenated products .
相似化合物的比较
RO8994 is part of a class of spiroindolinone small-molecule MDM2 inhibitors. Similar compounds include:
SAR405838: Another potent MDM2 inhibitor with a similar mechanism of action.
APG-115: A spirooxindole-based MDM2 inhibitor currently undergoing clinical trials.
RG7388: A pyrrolidine-based MDM2 inhibitor with high selectivity and potency
Compared to these compounds, this compound is unique due to its improved pharmacological properties, including higher potency and selectivity for MDM2, as well as better pharmacokinetic profiles .
属性
IUPAC Name |
(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAVORBGFDSMA-ISKXDESKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31Cl2FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes spirooxindoles interesting for anticancer drug development, and how does RO8994 fit into this picture?
A: Spirooxindoles represent a privileged scaffold in medicinal chemistry, demonstrating promising anticancer activities. [] This is due to their ability to mimic key structural features found in natural products, enhancing their interaction with biological targets. [] this compound, a spiroindolinone derivative, specifically targets the interaction between the MDM2 protein and the tumor suppressor protein p53. []
Q2: How does this compound interact with its target, MDM2, and what are the downstream effects of this interaction?
A: While the provided abstracts don't offer detailed mechanistic insights into this compound's binding mode with MDM2, they highlight its high potency and selectivity for this target. [] Generally, inhibiting the MDM2-p53 interaction prevents the degradation of p53, leading to the activation of p53 downstream targets involved in cell cycle arrest and apoptosis, ultimately leading to tumor suppression. []
Q3: Are there other spirooxindole-based compounds in development for cancer therapy, and how do their mechanisms compare to this compound?
A: Yes, several other spirooxindole-based compounds are being explored for their anticancer potential. Notably, SAR405838 and CFI-400945, along with their bioisosteres, are currently in clinical or preclinical development. [] These compounds, like this compound, utilize substructure-based strategies to target specific proteins involved in cancer cell survival and proliferation. [] While their precise mechanisms might differ, they generally aim to disrupt essential pathways crucial for tumor growth.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B610458.png)
![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)




